molecular formula C17H22N2S B255712 4-Methyl-2-quinolinyl 2-(1-piperidinyl)ethyl sulfide

4-Methyl-2-quinolinyl 2-(1-piperidinyl)ethyl sulfide

Cat. No. B255712
M. Wt: 286.4 g/mol
InChI Key: JJSXFLWLPGRLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-quinolinyl 2-(1-piperidinyl)ethyl sulfide, commonly known as QL, is a sulfur-containing organic compound. It belongs to the class of nitrogen mustard derivatives, which have been extensively studied for their potential use in cancer chemotherapy. QL has been shown to possess potent cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of QL is not fully understood. However, it is believed to act as an alkylating agent, which means that it can bind to DNA and other cellular components, leading to cell death. QL has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
QL has been shown to have a number of biochemical and physiological effects. It can induce DNA damage, inhibit DNA synthesis, and disrupt cell division. QL has also been shown to induce oxidative stress, which can lead to cell death. In addition, QL has been shown to modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of QL is its potent cytotoxic activity against a variety of cancer cell lines. This makes it a promising candidate for further investigation as a potential cancer chemotherapy drug. However, QL also has some limitations. It can be toxic to normal cells, which can limit its therapeutic potential. In addition, the exact mechanism of action of QL is not fully understood, which makes it difficult to optimize its use in cancer chemotherapy.

Future Directions

There are several future directions for research on QL. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on identifying the exact mechanism of action of QL, which could help to optimize its use in cancer chemotherapy. Additionally, future research could focus on developing new analogs of QL with improved potency and selectivity for cancer cells. Finally, research could also focus on developing new drug delivery systems to improve the efficacy and safety of QL as a cancer chemotherapy drug.

Synthesis Methods

QL can be synthesized via a multi-step reaction starting from 4-methyl-2-quinolinecarboxaldehyde and 1-piperidineethanethiol. The reaction involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The amine is then reacted with sulfur to yield the final product.

Scientific Research Applications

QL has been extensively studied for its potential use in cancer chemotherapy. It has been shown to possess potent cytotoxic activity against a variety of cancer cell lines, including lung, breast, and prostate cancer. QL has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for further investigation.

properties

Product Name

4-Methyl-2-quinolinyl 2-(1-piperidinyl)ethyl sulfide

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-methyl-2-(2-piperidin-1-ylethylsulfanyl)quinoline

InChI

InChI=1S/C17H22N2S/c1-14-13-17(18-16-8-4-3-7-15(14)16)20-12-11-19-9-5-2-6-10-19/h3-4,7-8,13H,2,5-6,9-12H2,1H3

InChI Key

JJSXFLWLPGRLSF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)SCCN3CCCCC3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCCN3CCCCC3

Origin of Product

United States

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